苄基 2-(羟甲基)哌嗪-1-羧酸酯

描述

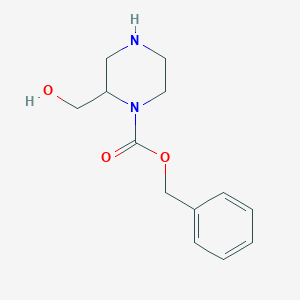

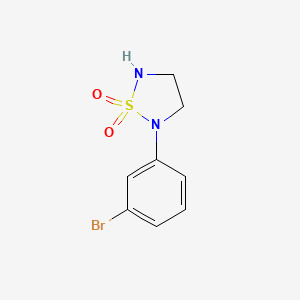

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is an organic compound . It is often used as a laboratory chemical and in the manufacture of chemical compounds . It is also used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands .

Synthesis Analysis

The synthesis of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves several steps . The process starts with 4.14 grams (12.9 mmol) of piperazine-1-carboxylate-4-carboxylic acid benzyl ester dissolved in 30 ml of dichloromethane. The mixture is cooled to 0°C, and 10 ml of trifluoroacetic acid is added. The mixture is stirred at room temperature until the starting material disappears. After concentration under reduced pressure, 1N sodium hydroxide is added for neutralization. The product is extracted twice with dichloromethane, dried over magnesium sulfate, and the solvent is removed by rotation to obtain the product benzyl-1-piperazine carboxylate .Molecular Structure Analysis

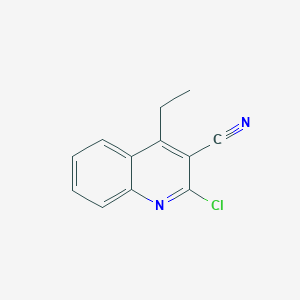

The molecular formula of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is C13H18N2O3 . Its InChI code is 1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15 (12)13 (17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H .Chemical Reactions Analysis

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can be used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .Physical And Chemical Properties Analysis

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has a molecular weight of 250.2900 g/mol . It has a boiling point of 158-161 °C at 1.4 mm Hg .科学研究应用

不同保护哌嗪的合成

苄基 2-(羟甲基)哌嗪-1-羧酸酯是合成各种受保护哌嗪的组成部分。高和 Renslo (2007) 展示了一种从旋光活性哌嗪-2-羧酸二盐酸盐开始合成差异性保护的 2-(羟甲基)哌嗪的有效方法。这种方法对于制备生物活性化合物和组合库的化学支架至关重要,突出了该化合物在药物化学中的重要性 (Gao & Renslo, 2007)。

在药物代谢研究中的作用

苄基 2-(羟甲基)哌嗪-1-羧酸酯衍生物用于与药物代谢相关的研究。例如,Hvenegaard 等人 (2012) 使用人肝微粒体和酶研究了新型抗抑郁药 Lu AA21004 的代谢。该研究发现了各种代谢物,包括 Lu AA21004 的苄醇和苯甲酸衍生物,展示了此类化合物在理解药物代谢和药代动力学中的作用 (Hvenegaard 等人,2012)。

哌嗪的正交保护策略

Clark 和 Elbaum (2007) 探索了一种用于合成 2-取代哌嗪的正交保护策略。他们使用哌嗪-2-羧酸来制备正交保护的哌嗪,从而产生各种 2-取代衍生物,包括 2-(苄氧甲基)哌嗪。这项研究强调了苄基 2-(羟甲基)哌嗪-1-羧酸酯在合成结构多样的哌嗪衍生物中的多功能性 (Clark & Elbaum, 2007)。

在抗菌研究中的应用

Patel、Agravat 和 Shaikh (2011) 研究了合成新的吡啶衍生物,包括涉及 2-羟乙基哌嗪的衍生物,用于抗菌应用。这表明苄基 2-(羟甲基)哌嗪-1-羧酸酯相关化合物在开发新的抗菌剂方面具有潜力,展示了它们在药物研究中的重要性 (Patel, Agravat, & Shaikh, 2011)。

抗结核药物开发

Tangallapally、Lee、Lenaerts 和 Lee (2006) 对一种抗结核剂类似物的合成进行了研究,其中加入了苄基-哌嗪-1-基衍生物。这项研究说明了苄基 2-(羟甲基)哌嗪-1-羧酸酯在抗结核药物开发中的应用,强调了它在应对重大全球健康挑战中的作用 (Tangallapally 等人,2006)。

安全和危害

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

作用机制

Target of Action

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is primarily used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.

Mode of Action

The compound interacts with its targets through a process of nucleophilic substitution . This involves the replacement of a leaving group (in this case, the hydroxymethyl group) by a nucleophile (the receptor ligand). The reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound’s interaction with serotonin 5-HT6 and dopamine D2 receptors affects several biochemical pathways. For instance, activation of the 5-HT6 receptor can lead to increased cyclic AMP production, while D2 receptor activation inhibits adenylyl cyclase, reducing cyclic AMP levels . These changes can have downstream effects on neuronal excitability and neurotransmitter release.

Result of Action

The molecular and cellular effects of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate’s action depend on the specific receptor it targets. For example, if it acts as a ligand for the 5-HT6 receptor, it could potentially influence mood and anxiety levels. If it targets the D2 receptor, it could affect reward and motor control systems .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically around 4°C , suggesting that it may be sensitive to heat. Additionally, its interaction with other substances in the body could potentially affect its activity and effectiveness.

属性

IUPAC Name |

benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSWOUMCIHZHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662620 | |

| Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131595-00-0 | |

| Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)

![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)